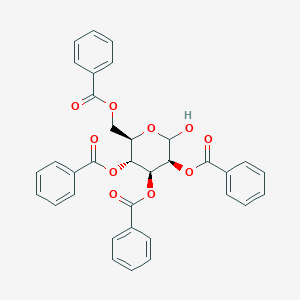

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-FUDYUEBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921103 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113544-59-5 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS number and properties

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, a crucial derivative of D-mannose utilized by researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides likely experimental protocols for its synthesis and purification, and discusses its primary applications.

Core Properties and Identification

This compound is a poly-benzoylated derivative of D-mannopyranose. The benzoyl groups serve as protecting groups in chemical synthesis, allowing for selective reactions at other positions of the sugar molecule. This compound is a key intermediate in the synthesis of various glycosides and oligosaccharides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 113544-59-5, 627466-98-2 | [1] |

| Molecular Formula | C₃₄H₂₈O₁₀ | [1] |

| Molecular Weight | 596.58 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 179-185 °C | |

| Optical Rotation | [α]²⁰/D = -75° to -80° (c=1, in CHCl₃) | |

| Purity | ≥ 93% (HPLC) |

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthesis Protocol:

-

Dissolution: Dissolve D-mannose in a suitable solvent, such as pyridine, in a flask cooled in an ice bath.

-

Benzoylation: Add benzoyl chloride dropwise to the stirred solution. The reaction is typically exothermic and should be controlled by maintaining a low temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate and hexane. The solid product is dissolved in the minimum amount of the hot solvent, and then allowed to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.

Caption: Proposed workflow for the synthesis and purification of this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the benzoyl groups and the mannopyranose ring structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Research and Development

This compound is a valuable building block in carbohydrate chemistry. Its primary applications include:

-

Intermediate in Glycosylation Reactions: The protected mannose derivative can be activated at the anomeric position to form a glycosyl donor, which can then be used to create glycosidic bonds with various alcohols, including other sugars, to form complex oligosaccharides.

-

Synthesis of Biologically Active Molecules: It serves as a precursor for the synthesis of various biologically active compounds, including glycoconjugates and potential therapeutic agents.

-

Drug Delivery Systems: Derivatives of this compound are explored in the design of drug delivery systems.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research is required to explore any potential direct biological effects of this compound.

Conclusion

This compound is a fundamental tool for chemists working in the field of glycoscience. Its well-defined structure and the protective nature of the benzoyl groups make it an essential precursor for the synthesis of complex carbohydrates and glycoconjugates. While detailed, peer-reviewed synthesis and purification protocols are not extensively documented in readily accessible literature, the proposed methods based on general organic chemistry principles provide a solid foundation for its preparation in a laboratory setting. Further investigation into its potential biological activities is warranted to expand its application profile beyond its current role as a synthetic intermediate.

References

In-Depth Technical Guide: Structure Elucidation of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, a crucial intermediate in synthetic carbohydrate chemistry. The benzoyl protecting groups enhance the compound's stability and facilitate selective reactions, making it a valuable building block for the synthesis of complex glycosides and oligosaccharides with potential applications in pharmaceutical development and material science.[1] This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of its structural characterization using modern spectroscopic techniques.

Synthesis and Purification

The preparation of this compound typically involves the benzoylation of D-mannose. While various methods exist for the acylation of monosaccharides, a common approach involves the use of benzoyl chloride in the presence of a base like pyridine. The reaction proceeds by substituting the hydroxyl groups with benzoyl esters.

Alternatively, the target compound can be synthesized via the deacylation of a per-benzoylated mannose derivative. For instance, the debenzoylation of α-D-mannose penta(3-bromo)benzoate has been shown to yield 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating that the anomeric position is selectively deprotected.[2] This method highlights the potential for controlling the anomeric configuration of the final product.[2]

Experimental Protocol: Synthesis via Benzoylation of D-Mannose (General Procedure)

A generalized protocol for the benzoylation of a monosaccharide is as follows. Note that specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for D-mannose to achieve the desired tetra-substituted product.

-

Dissolution: D-mannose is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base.

-

Acylation: Benzoyl chloride is added dropwise to the cooled solution (e.g., 0 °C) with constant stirring. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then quenched, for example, by the addition of water or ice. The product is extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Purification: The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic phase is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The physical properties of the compound also serve as important characterization data.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C₃₄H₂₈O₁₀ | [1][3] |

| Molecular Weight | 596.59 g/mol | [1][3] |

| Melting Point | 179-185 °C | [1] |

| Optical Rotation | [α]²⁰/D = -75 to -80° (c=1, in CHCl₃) | [1] |

Spectroscopic Data

Due to the limited availability of a complete, published dataset for this compound in its free anomeric form, the following tables are constructed based on typical chemical shifts for benzoylated mannosides and data from closely related structures. The determination of the anomeric configuration (α or β) is a critical aspect of the structure elucidation. For mannose derivatives, the coupling constant between the anomeric proton (H-1) and H-2 is diagnostic: a small coupling constant (typically < 3 Hz) is indicative of an α-anomer, while a larger coupling constant would suggest a β-anomer. Research on a similar compound, 2,3,4,6-tetra-O-(3-bromo)benzoyl D-mannose, revealed a small coupling constant of 1.2 Hz between H-1 and H-2, strongly indicating a β-configuration in that specific case.[2] This suggests that the stereochemistry at the anomeric center can be influenced by the reaction conditions and the nature of the protecting groups.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing benzoyl groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | (Anticipated ~5.0-6.0) | d | (Anticipated < 3 for α, > 3 for β) |

| H-2 | (Anticipated ~5.5-6.0) | dd | |

| H-3 | (Anticipated ~5.5-6.0) | dd | |

| H-4 | (Anticipated ~5.5-6.0) | t | |

| H-5 | (Anticipated ~4.0-4.5) | m | |

| H-6a | (Anticipated ~4.0-4.5) | dd | |

| H-6b | (Anticipated ~4.0-4.5) | dd | |

| Aromatic-H | ~7.2-8.2 | m |

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | (Anticipated ~90-95) |

| C-2 | (Anticipated ~70-75) |

| C-3 | (Anticipated ~70-75) |

| C-4 | (Anticipated ~65-70) |

| C-5 | (Anticipated ~70-75) |

| C-6 | (Anticipated ~60-65) |

| C=O (benzoyl) | ~165-167 |

| Aromatic-C | ~128-134 |

2.2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | [M+Na]⁺ | [M+H]⁺ |

| Calculated m/z | 619.1575 | 597.1755 |

| Observed m/z | (To be determined experimentally) | (To be determined experimentally) |

Experimental and Logical Workflows

The structure elucidation of this compound follows a logical workflow from synthesis to comprehensive spectroscopic analysis.

The relationships between different 2D NMR experiments are crucial for assigning the complex spectra of this molecule.

References

The Strategic Role of Benzoyl Protecting Groups in Mannose Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex mannose-containing oligosaccharides and glycoconjugates, the choice of protecting groups is a critical determinant of success. Among the arsenal (B13267) of available protecting groups, the benzoyl group (Bz) holds a prominent position due to its unique electronic and steric properties. This technical guide provides a comprehensive overview of the role of benzoyl protecting groups in mannose chemistry, focusing on their influence on reactivity, stereoselectivity, and their application in chemical synthesis.

Core Principles: The Benzoyl Group in Action

Benzoyl groups are ester-type protecting groups that are generally considered "disarming" due to the electron-withdrawing nature of the carbonyl group. This characteristic reduces the reactivity of the glycosyl donor by destabilizing the developing positive charge at the anomeric center during glycosylation. This "disarming" effect allows for precise control over glycosylation reactions, enabling sequential activation of different glycosyl donors in one-pot syntheses.

Conversely, ether-type protecting groups like benzyl (B1604629) (Bn) are considered "arming" as they are electron-donating, thereby increasing the reactivity of the glycosyl donor. The strategic use of both benzoyl and benzyl groups on a mannose scaffold allows for fine-tuning of its reactivity.

A key feature of the benzoyl group, when positioned at C-2 of the mannose donor, is its ability to act as a participating neighboring group. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which blocks one face of the pyranose ring, thereby directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face. In the case of mannose, which has an axial C-2 hydroxyl group, this results in the stereoselective formation of the α-(1,2-trans)-glycosidic linkage.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, highlighting the impact of benzoyl protecting groups on the yield and stereoselectivity of mannosylation reactions.

Table 1: Glycosylation of Mannose Acceptors with a Benzylidene-Protected Glucosyl Donor

This table illustrates the effect of different protecting groups on the reactivity of mannose acceptors. The stereoselectivity of the glycosylation reaction is used as a measure of the acceptor's nucleophilicity.

| Acceptor | Donor | Product | Yield (%) | α:β Ratio | Reference |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | 2,3-di-O-benzyl-4,6-O-benzylidene-glucopyranosyl donor | Disaccharide | 76 | 1:2 | [1] |

| Methyl 2,3-di-O-benzyl-α-D-mannopyranoside | 2,3-di-O-benzyl-4,6-O-benzylidene-glucopyranosyl donor | Disaccharide | 85 | 1:1.5 | [1] |

| Methyl 2,3-di-O-benzoyl-α-D-mannopyranoside | 2,3-di-O-benzyl-4,6-O-benzylidene-glucopyranosyl donor | Disaccharide | 92 | 1.2:1 | [1] |

| Methyl 4-O-benzoyl-6-O-benzyl-α-D-mannopyranoside | 2,3-di-O-benzyl-4,6-O-benzylidene-glucopyranosyl donor | Disaccharide | 88 | 1:1.2 | [1] |

Data synthesized from multiple sources to illustrate the trend.

Table 2: Comparison of Benzoyl vs. Benzyl Protecting Groups on Glycosylation Stereoselectivity

This table directly compares the influence of C-3 benzoyl versus C-3 benzyl protecting groups in 4,6-O-benzylidene protected mannosyl donors on the stereochemical outcome of glycosylation.

| Donor C-3 Protecting Group | Acceptor | Yield (%) | α:β Ratio | Reference |

| O-Benzoyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85 | >95:5 (α-selective) | [2] |

| O-Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 82 | 15:85 (β-selective) | [2] |

| O-Benzoyl | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | 91 | >95:5 (α-selective) | [2] |

| O-Benzyl | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | 78 | 20:80 (β-selective) | [2] |

Illustrative data based on trends reported in the literature.

Key Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of mannose derivatives using benzoyl groups, as well as a typical glycosylation procedure.

Regioselective 3-O-Benzoylation of Methyl α-D-Mannopyranoside via the Dibutyltin (B87310) Oxide Method

This protocol allows for the specific benzoylation at the C-3 position, leveraging the formation of a stannylene acetal (B89532) intermediate.[3]

Materials:

-

Methyl α-D-mannopyranoside

-

Dibutyltin oxide (Bu₂SnO)

-

Anhydrous methanol (B129727)

-

3-Chlorobenzoyl chloride

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of methyl α-D-mannopyranoside (1.0 g, 5.15 mmol) and dibutyltin oxide (1.28 g, 5.15 mmol) in anhydrous methanol (50 mL) is heated at reflux for 4 hours.

-

The solvent is removed under reduced pressure to yield the crude 2,3-O-stannylene derivative as a white solid.

-

The crude tin complex is dissolved in 1,4-dioxane (30 mL).

-

3-Chlorobenzoyl chloride (0.90 g, 5.15 mmol) is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is stirred for 16 hours at room temperature.

-

The solvent is evaporated, and the residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford methyl 3-O-(3-chlorobenzoyl)-α-D-mannopyranoside.[3] Expected Yield: ~77%.[3]

Per-O-benzoylation of D-Mannose and Conversion to the Trichloroacetimidate (B1259523) Donor

This protocol describes the complete benzoylation of mannose followed by the formation of a highly reactive glycosyl donor.

Materials:

-

D-Mannose

-

Anhydrous pyridine (B92270)

-

Benzoyl chloride (BzCl)

-

Trichloroacetonitrile (B146778) (Cl₃CCN)

-

Potassium carbonate (K₂CO₃) or Diazabicycloundecene (DBU)

Procedure: Part A: Per-O-benzoylation

-

D-Mannose (5.0 g, 27.8 mmol) is dissolved in anhydrous pyridine (100 mL) and cooled to 0 °C in an ice bath.

-

Benzoyl chloride (19.5 mL, 167 mmol, 6 eq.) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of ice-water (100 mL).

-

The mixture is extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to yield 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose.

Part B: Deprotection at the Anomeric Position

-

The per-benzoylated mannose is selectively deprotected at the anomeric position using a suitable method, such as with hydrazine (B178648) acetate, to yield 2,3,4,6-tetra-O-benzoyl-D-mannopyranose.

Part C: Formation of the Trichloroacetimidate Donor

-

To a solution of this compound (10.0 g, 16.8 mmol) in anhydrous dichloromethane (150 mL) is added trichloroacetonitrile (8.4 mL, 84 mmol, 5 eq.).

-

The mixture is cooled to 0 °C, and a catalytic amount of DBU (0.25 mL, 1.68 mmol, 0.1 eq.) is added.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction mixture is concentrated, and the residue is purified by silica gel chromatography (eluting with a hexane/ethyl acetate mixture containing 0.5% triethylamine) to afford 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate.[4]

TMSOTf-Catalyzed Glycosylation

This is a general protocol for the glycosylation of an acceptor using a benzoyl-protected mannosyl trichloroacetimidate donor.[5]

Materials:

-

Benzoyl-protected mannosyl trichloroacetimidate donor

-

Glycosyl acceptor with a free hydroxyl group

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Triethylamine (Et₃N)

Procedure:

-

The glycosyl acceptor (1.0 eq.) and the mannosyl trichloroacetimidate donor (1.2 eq.) are co-evaporated with anhydrous toluene (B28343) three times and then dried under high vacuum for at least 1 hour.

-

The dried reagents are dissolved in anhydrous DCM (to a concentration of ~0.1 M) in a flame-dried flask containing activated 4 Å molecular sieves under an argon atmosphere.

-

The mixture is stirred at room temperature for 30 minutes and then cooled to the desired temperature (e.g., -40 °C).

-

A solution of TMSOTf (0.1-0.2 eq.) in anhydrous DCM is added dropwise.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched with a few drops of triethylamine.

-

The mixture is filtered through Celite®, and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography to yield the protected oligosaccharide.

Zemplén Debenzoylation

This is a classic and widely used method for the removal of benzoyl protecting groups under basic conditions.

Materials:

-

Benzoyl-protected mannoside

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH or 25 wt% in MeOH)

-

Amberlite® IR120 (H⁺) resin

Procedure:

-

The benzoyl-protected mannoside is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide solution (e.g., 0.1 eq.) is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, the reaction is neutralized by the addition of Amberlite® IR120 (H⁺) resin until the pH is neutral.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected mannoside.

Mandatory Visualizations

Neighboring Group Participation Pathway

The following diagram illustrates the mechanism of neighboring group participation by a C-2 benzoyl group in a mannosyl donor, leading to the formation of a 1,2-trans (α) glycosidic bond.

Caption: C-2 Benzoyl Neighboring Group Participation.

Experimental Workflow for Mannoside Synthesis

This diagram outlines a typical experimental workflow for the synthesis of a mannoside, from the selective protection of the donor to the final deprotection.

Caption: Workflow for Mannoside Synthesis.

Logical Relationship of Protecting Group Properties

This diagram illustrates the logical relationship between the electronic properties of protecting groups and their effect on glycosyl donor reactivity.

Caption: Arming vs. Disarming Protecting Groups.

Conclusion

Benzoyl protecting groups are indispensable tools in modern mannose chemistry. Their electron-withdrawing nature provides a "disarming" effect that allows for controlled and sequential glycosylations, while their participation at the C-2 position offers a reliable method for achieving stereoselective α-mannosylation. A thorough understanding of the principles outlined in this guide, supported by robust experimental protocols, empowers researchers to strategically employ benzoyl groups in the synthesis of complex and biologically significant mannose-containing molecules, thereby advancing the fields of glycobiology and drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,6-Tetra-O-benzoyl-a-D-mannopyranosyl trichloroacetimidate | 183901-63-5 | MT08292 [biosynth.com]

- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protected Monosaccharides for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosaccharides, the fundamental units of carbohydrates, are polyhydroxylated molecules that play crucial roles in a vast array of biological processes, from cellular recognition to immune responses.[1] Their synthesis and modification are paramount for the development of novel therapeutics, including glycoconjugate vaccines and carbohydrate-based drugs.[2] However, the structural complexity arising from multiple hydroxyl groups of similar reactivity presents a significant challenge in synthetic carbohydrate chemistry.[3][4] To achieve regioselectivity and stereoselectivity in glycosylation and other modifications, the strategic use of protecting groups is indispensable.[5][6]

This technical guide provides a comprehensive overview of the core principles and practices of using protected monosaccharides in synthesis. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering detailed experimental protocols, quantitative data for comparison, and logical workflows to guide synthetic strategies. The strategic manipulation of these protecting groups is not merely for masking reactivity but also for influencing the stereochemical outcome of glycosylation reactions.[5]

Core Concepts in Monosaccharide Protection

The primary challenge in carbohydrate synthesis is the discrimination between multiple hydroxyl groups of similar reactivity.[4] Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule.[7] An ideal protecting group should be introduced in high yield, be stable to the reaction conditions of subsequent steps, and be removed selectively in high yield under mild conditions that do not affect other functional groups.[7]

Orthogonal Protection Strategy

In the context of complex oligosaccharide synthesis, an orthogonal protection strategy is often employed. This approach utilizes a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact.[2] This strategy is particularly crucial for the synthesis of branched oligosaccharides where sequential glycosylation at different positions is required.[8]

Common Protecting Groups for Monosaccharide Hydroxyls

The choice of protecting group is dictated by its stability, the desired regioselectivity, and its influence on the reactivity of the monosaccharide. The most common classes of protecting groups for hydroxyl functions are ethers, esters, acetals, and silyl (B83357) ethers.

Ether Protecting Groups

Ether protecting groups are generally stable under a wide range of reaction conditions, particularly to basic and nucleophilic reagents.

-

Benzyl (B1604629) (Bn) Ethers: Benzyl ethers are one of the most widely used protecting groups in carbohydrate chemistry due to their stability under both acidic and basic conditions.[9] They are typically introduced using benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH).[10] Deprotection is most commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[9]

-

Allyl (All) Ethers: Allyl ethers offer the advantage of being removable under neutral conditions, making them orthogonal to many other protecting groups. They are introduced using allyl bromide and a base. Deprotection can be achieved by isomerization to a prop-1-enyl ether followed by acidic hydrolysis, or more commonly, by treatment with a palladium(0) catalyst.[9]

-

Silyl Ethers: Silyl ethers are versatile protecting groups with a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom. Common silyl ethers in order of increasing stability are trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS).[9][11] They are typically introduced using the corresponding silyl chloride and a weak base like imidazole.[12] Deprotection is most often achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF).[11][13]

Ester Protecting Groups

Ester protecting groups are introduced via acylation and are generally stable under acidic conditions but labile to basic conditions (saponification).

-

Acetyl (Ac) and Benzoyl (Bz) Esters: Acetyl and benzoyl groups are frequently used due to their ease of introduction (using acetic anhydride (B1165640) or benzoyl chloride with a base like pyridine) and removal (using a base like sodium methoxide (B1231860) in methanol).[14] A key feature of acyl groups at the C-2 position is their ability to participate in glycosylation reactions, leading to the formation of 1,2-trans-glycosides.[5][6]

Acetal (B89532) and Ketal Protecting Groups

Acetals and ketals are used to protect 1,2- or 1,3-diols simultaneously.

-

Benzylidene Acetals: Benzylidene acetals are commonly used to protect the 4,6-hydroxyl groups of pyranosides.[15] They are formed by reacting the monosaccharide with benzaldehyde (B42025) or benzaldehyde dimethyl acetal in the presence of an acid catalyst.[15] Deprotection can be achieved by acidic hydrolysis or hydrogenolysis.[15]

-

Isopropylidene Ketals (Acetonides): Isopropylidene ketals are often used to protect vicinal cis-diols and are readily formed by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[16] They are labile to acidic conditions.

Quantitative Data for Protecting Group Reactions

The following tables summarize typical reaction conditions and yields for the introduction and removal of common protecting groups on monosaccharides. This data is compiled from various literature sources to provide a comparative overview.

Table 1: Introduction of Hydroxyl Protecting Groups

| Protecting Group | Monosaccharide | Reagents and Conditions | Yield (%) | Reference(s) |

| Benzyl (Bn) | Methyl α-D-glucopyranoside | NaH, BnBr, DMF, 0 °C to rt | >90 | [10] |

| Benzyl (Bn) | D-Glucose | KOH, BnBr, DMSO, rt, 24 h | 65-67 | |

| Acetyl (Ac) | D-Mannose | Ac₂O, Pyridine, 0 °C to rt, overnight | >90 | [14] |

| Benzoyl (Bz) | Methyl α-D-glucopyranoside | BzCl, Pyridine, -35 °C | 37 (for 1,2,3,6-tetrabenzoate) | [14] |

| TBDMS | Methyl α-D-galactopyranoside | TBDMSCl, Imidazole, DMF | High (for 2,6-di-O-silylation) | [17] |

| Benzylidene | Methyl α-D-glucopyranoside | PhCHO, ZnCl₂ | 81 | [18] |

Table 2: Deprotection of Hydroxyl Protecting Groups

| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| Benzyl (Bn) | Per-O-benzylated monosaccharide | H₂, 10% Pd/C, MeOH, rt | Quantitative | [9] |

| Acetyl (Ac) | Per-O-acetylated monosaccharide | NaOMe, MeOH, rt | Quantitative | [14] |

| Benzoyl (Bz) | Per-O-benzoylated monosaccharide | NaOMe, MeOH, rt | Quantitative | [14] |

| TBDMS | TBDMS-protected alcohol | TBAF, THF, rt | High | [13] |

| Benzylidene | 4,6-O-Benzylidene acetal | 80% aq. AcOH, reflux | High | [15] |

Experimental Protocols

The following are detailed methodologies for key protection and deprotection reactions.

Protocol 1: Per-O-Benzylation of Methyl α-D-Glucopyranoside

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 equiv) in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (5.0 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

After stirring for 30 minutes at 0 °C, add BnBr (5.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

-

Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the per-O-benzylated product.

Protocol 2: Per-O-Acetylation of D-Glucose

Materials:

-

D-Glucose

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Methanol

-

Ethyl acetate

-

1 M HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend D-glucose (1.0 equiv) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (10 equiv) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess acetic anhydride.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (until the aqueous layer is acidic), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated glucose, which can often be recrystallized.

Protocol 3: Formation of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 equiv) in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (1.2 equiv) and a catalytic amount of p-TsOH monohydrate.

-

Heat the reaction mixture to 60 °C and apply a vacuum to remove the methanol byproduct.

-

Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Quench the reaction with triethylamine.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The product can often be purified by recrystallization (e.g., from ethanol).

Protocol 4: Deprotection of a TBDMS Ether using TBAF

Materials:

-

TBDMS-protected monosaccharide

-

Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected monosaccharide (1.0 equiv) in anhydrous THF.

-

Add TBAF (1.1 equiv, 1 M solution in THF) dropwise at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the synthesis of protected monosaccharides.

Conclusion

The synthesis of complex carbohydrates and glycoconjugates is a rapidly advancing field with profound implications for drug discovery and development. A deep understanding of protecting group chemistry is fundamental to the successful design and execution of synthetic strategies in this domain. This guide has provided an in-depth overview of the core principles, common protecting groups, quantitative data, and detailed experimental protocols for the protection and deprotection of monosaccharides. The visualized workflows offer a logical framework for planning synthetic routes. By leveraging these tools and techniques, researchers can more efficiently access the complex carbohydrate structures needed to unravel their biological functions and develop the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, a pivotal carbohydrate derivative in organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of benzoyl protecting groups, render it an essential building block for the synthesis of complex carbohydrates, including glycosides and oligosaccharides.

Core Molecular Information

Molecular Formula: C₃₄H₂₈O₁₀[1][2]

Molecular Weight: 596.59 g/mol [1]

This compound is a derivative of D-mannose, a C-2 epimer of glucose. The benzoyl groups serve as protecting groups, enhancing the compound's stability during chemical reactions and enabling selective modifications at other positions of the pyranose ring. This strategic protection is instrumental in the controlled synthesis of complex carbohydrate structures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 113544-59-5, 627466-98-2 | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 179-185 °C | [1] |

| Optical Rotation | [α]20/D = -75 to -80° (c=1, in CHCl₃) | [1] |

| Purity | ≥ 93% (HPLC) | [1] |

| Storage | ≤ -10 °C | [1] |

Applications in Research and Development

This compound is a versatile intermediate with broad applications across various scientific disciplines:

-

Synthetic Chemistry: It is a cornerstone for the synthesis of various glycosides and oligosaccharides. The benzoyl groups can be selectively removed, allowing for the introduction of other functional groups or the formation of glycosidic bonds.[1]

-

Pharmaceutical Development: This compound is utilized in the design of targeted drug delivery systems. By incorporating it into larger molecules, researchers can enhance the therapeutic efficacy and bioavailability of active pharmaceutical ingredients.[1]

-

Food Industry: Derivatives of this compound have applications as flavoring agents and preservatives, contributing to the shelf-life and sensory properties of food products.[1]

-

Material Science: It is employed in the creation of specialized polymers and coatings, imparting desirable properties such as enhanced durability and resistance to environmental degradation.[1]

Experimental Protocols: A Representative Synthetic Application

Objective: To synthesize a 4-Nitrophenyl α-D-mannopyranoside derivative.

Materials:

-

4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside (a protected disaccharide)

-

Acetic Anhydride (B1165640) (Ac₂O)

Procedure:

-

Dissolve the protected disaccharide (e.g., 3.6 g, 4 mmol) in pyridine (30 mL).

-

Add acetic anhydride (3.7 mL, 40 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is concentrated under reduced pressure.

-

The residue is co-evaporated with toluene (B28343) to remove residual pyridine.

-

The final product, 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-4-O-acetyl-2,3-O-isopropylidene-α-D-mannopyranoside, is purified by silica (B1680970) gel column chromatography.[3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the use of this compound as a glycosyl donor in the synthesis of a target oligosaccharide.

Caption: Generalized synthetic workflow using this compound.

References

Methodological & Application

Application Notes and Protocols: 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a versatile glycosyl donor utilized in synthetic chemistry for the construction of various glycosides and oligosaccharides.[1] The benzoyl protecting groups enhance the stability of the mannose core, while the ester group at the C-2 position plays a crucial role in directing the stereochemical outcome of glycosylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound derivatives as effective glycosyl donors.

Applications in Glycoside Synthesis

The primary application of this compound as a glycosyl donor is in the stereoselective synthesis of α-mannosides. The benzoyl group at the C-2 position acts as a participating group, leading to the formation of a 1,2-trans-glycosidic bond. In the mannose series, this corresponds to the α-anomer. This stereocontrol is highly valuable in the synthesis of complex oligosaccharides and glycoconjugates with biological significance.

Key applications include:

-

Oligosaccharide Synthesis: It serves as a key building block for the synthesis of complex mannose-containing oligosaccharides.[1]

-

Pharmaceutical Development: Derivatives of this compound are employed in the design of drug delivery systems.[1]

Data Presentation

The following tables summarize quantitative data from glycosylation reactions using a 2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl trichloroacetimidate (B1259523) donor.

Table 1: Glycosylation Reaction Parameters

| Donor | Acceptor | Promoter | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate | p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | CH2Cl2 | -15 to rt | 2 | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside | 92 |

| 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-4-O-acetyl-α-D-mannopyranoside | TMSOTf | CH2Cl2 | -15 to rt | 2 | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-[2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→3)]-4-O-acetyl-α-D-mannopyranoside | 86 |

Table 2: Spectroscopic Data for Glycosylation Product

| Compound | 1H NMR (300 MHz, CDCl3) δ | 13C NMR (75 MHz, CDCl3) δ | HRMS (M+NH4)+ |

| 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside | 8.29 (d, J = 9.1 Hz, 2H, Bz-H), 8.10, 7.80 (2d, J = 7.4 Hz, 4H, C6H4NO2 ), 7.58–7.24 (m, 14H, Bz-H ), 6.05 (t, J3,4 = J4,5 = 10.0 Hz, 1H, H-4'), 5.95 (s, 1H, H-1'), 5.65 (dd, J2,3 = 3.3 Hz, J3,4 = 10.0 Hz, 1H, H-3'), 5.46 (m, 1H, H-2'), 5.10 (t, J3,4 = J4,5 = 10.3 Hz, 1H, H-4), 5.01 (s, 1H, H-1), 4.73 (d, J3,4 = 10.3 Hz, 1H, H-3), 4.49–4.40 (m, 4H), 4.05–3.88 (m, 2H), 3.53 (m, 1H), 2.21 (s, 3H, CH3CO), 1.60, 1.42 (2s, 6H, 2 × C-CH3) | 166.2, 165.6, 165.2(2) (4 × COPh), 160.6 (CNO2), 142.9, 133.4, 133.1, 133.0, 129.8, 129.7, 129.6, 129.2, 129.0, 128.9, 128.5, 128.4, 128.3, 128.2, 126.0, 116.2, 110.3, 97.6, 95.7 (2 × C-1), 78.5, 75.3, 70.3, 70.0, 69.6, 69.2, 68.9, 67.1, 66.7, 62.9, 28.0, 26.3 (2 × C-CH3) | 937.30133 |

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside [2]

Materials:

-

p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (Acceptor)

-

2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate (Donor)[2]

-

Anhydrous, redistilled Dichloromethane (CH2Cl2)

-

4 Å molecular sieves

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Nitrogen (N2) atmosphere

Procedure:

-

To a cooled (-15 °C) solution of p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (1.5 g, 4.4 mmol) and 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate (3.4 g, 4.6 mmol) in anhydrous, redistilled CH2Cl2 (80 mL), add 4 Å molecular sieves (2 g).

-

Stir the mixture under a N2 atmosphere for 30 minutes.

-

Add TMSOTf (16 μL, 0.09 mmol, diluted with 10 mL redistilled CH2Cl2) to the mixture dropwise.

-

Stir the reaction mixture for another 2 hours, during which time allow the mixture to gradually warm to room temperature.

-

Monitor the reaction completion by TLC (petroleum ether–EtOAc 2:1).

-

Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Synthesis of a 3,6-branched mannotrioside derivative [2]

Materials:

-

4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-4-O-acetyl-α-D-mannopyranoside (Acceptor)

-

2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside trichloroacetimidate (Donor)[2]

-

Anhydrous, redistilled Dichloromethane (CH2Cl2)

-

4 Å molecular sieves

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Nitrogen (N2) atmosphere

Procedure:

-

Follow the general glycosylation procedure as described in Protocol 1, using the disaccharide acceptor (2.8 g, 3 mmol) and the monosaccharide donor (2.4 g, 3.1 mmol).

-

After purification, the desired trisaccharide is obtained as a white foamy solid (3.9 g, 86% yield).

Visualizations

Caption: Mechanism of α-mannoside formation.

Caption: Experimental workflow for glycosylation.

References

Application Notes and Protocols for Glycosylation with 2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Donors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions, protocols, and outcomes for glycosylation reactions utilizing 2,3,4,6-tetra-O-benzoyl-D-mannopyranosyl glycosyl donors. The benzoyl protecting groups render these donors relatively disarmed, which can influence reactivity and stereoselectivity. The following sections detail common promoters, reaction parameters, and specific experimental procedures to guide the synthesis of mannosides.

Overview of Glycosylation with Tetrabenzoyl Mannose Donors

Glycosylation reactions with 2,3,4,6-tetra-O-benzoyl-D-mannopyranosyl donors, typically in the form of glycosyl bromides, are a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds. The benzoyl groups at the C-2 position can participate in the reaction mechanism, influencing the stereochemical outcome. The Koenigs-Knorr reaction and its modern variations are frequently employed methodologies for activating these donors.

The general scheme involves the activation of the anomeric leaving group (e.g., bromide) with a promoter, typically a Lewis acid or a heavy metal salt, to form a reactive intermediate. This intermediate is then attacked by a nucleophilic hydroxyl group from the glycosyl acceptor to form the desired glycosidic linkage.

Key Reaction Parameters

Several factors critically influence the yield and stereoselectivity of glycosylation reactions with tetrabenzoyl mannose donors:

-

Promoter: The choice of promoter is crucial for activating the glycosyl donor. Common promoters include silver salts (e.g., Ag₂O, AgOTf), mercury salts, and Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The combination of Ag₂O with a catalytic amount of TMSOTf has been shown to be highly effective.[1][2][3]

-

Solvent: Anhydrous dichloromethane (B109758) (DCM) is the most commonly used solvent. The polarity and coordinating ability of the solvent can affect the stability and reactivity of the intermediates.

-

Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C or -15 °C) and gradually warmed to room temperature to control the reaction rate and minimize side reactions.[4]

-

Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor's hydroxyl group (primary vs. secondary, hindered vs. unhindered) significantly impacts the reaction rate and efficiency. More nucleophilic acceptors generally lead to higher yields and faster reactions.[1][2]

-

Molecular Sieves: Activated molecular sieves (typically 4 Å) are essential to ensure anhydrous conditions, as trace amounts of water can hydrolyze the reactive intermediates and reduce the yield.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various glycosylation reactions using 2,3,4,6-tetra-O-benzoyl-D-mannopyranosyl donors.

Table 1: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl Bromide[1][2]

| Acceptor | Promoter System | Temp. (°C) | Time | Yield (%) | α/β Ratio |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (6-OH) | Ag₂O (2.0 equiv), TMSOTf (0.2 equiv) | rt | 10 min | 99 | Not specified |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (4-OH) | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | rt | 10 min | 99 | Not specified |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH) | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | rt | 10 min | 99 | Not specified |

| Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (2-OH) | Ag₂O (2.0 equiv), TMSOTf (0.2 equiv) | rt | 10 min | 98 | Not specified |

| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (6-OH) | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | rt | 10 min | 95 | Not specified |

| 1-Adamantanol | Ag₂O (2.0 equiv), TMSOTf (0.2 equiv) | rt | 10 min | 96 | Not specified |

| Cholesterol | Ag₂O (2.0 equiv), TMSOTf (0.2 equiv) | rt | 10 min | 91 | Not specified |

Table 2: Synthesis of a Branched Trisaccharide using a Tetrabenzoyl Mannose Donor[4]

| Donor | Acceptor | Promoter | Temp. (°C) | Time (h) | Yield (%) |

| 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranose derivative | Disaccharide with free 3-OH | TMSOTf (catalytic) | -15 to rt | 2 | 86 |

Experimental Protocols

Protocol 1: General Procedure for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of Per-benzoylated Mannosyl Bromide[1][2]

This protocol describes a rapid and high-yielding glycosylation method.

Materials:

-

2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide (donor)

-

Glycosyl acceptor (e.g., a partially protected monosaccharide)

-

Silver(I) oxide (Ag₂O)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous dichloromethane (DCM)

-

Activated 4 Å molecular sieves

Procedure:

-

To a stirred solution of the glycosyl acceptor (1.0 equiv) and Ag₂O (2.0-3.0 equiv) in anhydrous DCM, add activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of freshly prepared 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide (1.2 equiv) in anhydrous DCM to the mixture.

-

Add a catalytic amount of TMSOTf (0.2-0.25 equiv) to the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes at room temperature.

-

Upon completion, quench the reaction by adding triethylamine (B128534) or pyridine (B92270).

-

Filter the reaction mixture through a pad of Celite® to remove solids, and wash the pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.

Protocol 2: Synthesis of a Branched Trisaccharide[4]

This protocol details the glycosylation of a disaccharide acceptor with a tetrabenzoyl mannose donor.

Materials:

-

2,3,4,6-tetra-O-benzoyl-α-D-mannopyranose derivative (donor, 1.03 equiv)

-

Disaccharide acceptor with a free hydroxyl group (1.0 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, catalytic amount, e.g., 0.03 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated 4 Å molecular sieves

Procedure:

-

To a cooled (-15 °C) solution of the disaccharide acceptor and the tetrabenzoyl mannose donor in anhydrous CH₂Cl₂, add activated 4 Å molecular sieves.

-

Stir the mixture under a nitrogen atmosphere for 30 minutes.

-

Add a dilute solution of TMSOTf in anhydrous CH₂Cl₂ dropwise to the mixture.

-

Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature.

-

Monitor the reaction completion by TLC.

-

Quench the reaction by adding a few drops of pyridine or triethylamine.

-

Filter the mixture to remove the molecular sieves and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the trisaccharide.

Visualizations

Logical Relationship of Reaction Components

Caption: Key components in the glycosylation reaction.

Experimental Workflow for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

Caption: Step-by-step glycosylation workflow.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized in the synthesis of complex oligosaccharides and glycosides.[1] Its benzoyl protecting groups offer enhanced stability during synthetic transformations and facilitate the selective introduction of functional groups, making it an invaluable building block in pharmaceutical development and material science.[1] These application notes provide detailed protocols for the large-scale synthesis of this compound, compiled from established chemical literature. The protocols are intended to be a guide for experienced synthetic chemists and may require optimization for specific laboratory or industrial settings.

Synthesis Strategy

The large-scale synthesis of this compound is most effectively achieved through a two-step process. The first step involves the per-benzoylation of D-mannose to yield 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose. The second step is a selective de-benzoylation at the anomeric position to afford the desired product. This strategy circumvents the difficulties of direct selective benzoylation and allows for a more controlled synthesis.

Experimental Protocols

Protocol 1: Per-benzoylation of D-Mannose

This protocol is adapted from a procedure for the benzoylation of D-mannose which yields a mixture of per-O-benzoylated anomers.[2]

Materials:

-

D-Mannose

-

Pyridine (B92270), anhydrous

-

Benzoyl chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend D-mannose (1 equivalent) in anhydrous pyridine (10-15 volumes). Cool the mixture to 0 °C in an ice-water bath.

-

Benzoylation: Slowly add benzoyl chloride (at least 5 equivalents) to the cooled suspension via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose as a thick syrup or solid.

Protocol 2: Selective Anomeric De-benzoylation

This protocol is based on the principle of selective deacylation at the anomeric position, a known method in carbohydrate chemistry.[3]

Materials:

-

Crude 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose

-

Hydrazine (B178648) hydrate (B1144303) or a suitable nucleophile

-

Dichloromethane (DCM) or a suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: Dissolve the crude 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose (1 equivalent) in a suitable solvent such as dichloromethane in a large reaction vessel.

-

De-benzoylation: Cool the solution to 0 °C and add hydrazine hydrate (a specific molar equivalent, typically around 1.1 eq., needs to be optimized) dropwise. Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent to consume excess hydrazine, such as acetone. Dilute the mixture with dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by large-scale flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Protocol 1: Per-benzoylation | Protocol 2: De-benzoylation | Overall | Reference |

| Starting Material | D-Mannose | 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose | D-Mannose | [2] |

| Product | 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose | This compound | This compound | [2][3] |

| Typical Scale | Multi-gram to Kilogram | Multi-gram to Kilogram | Multi-gram to Kilogram | Assumed for large-scale |

| Reported Yield | ~83% (mixture of anomers) | Yields vary, typically 60-80% | ~50-66% | [2] |

| Purity (after purification) | >95% | ≥ 93% (HPLC) | ≥ 93% (HPLC) | [1] |

| Melting Point | Not reported for the mixture | 179-185 °C | 179-185 °C | [1] |

| Optical Rotation [α]D | Not reported for the mixture | -75 to -80° (c=1, in CHCl3) | -75 to -80° (c=1, in CHCl3) | [1] |

Visualizations

Logical Workflow for the Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-protocol synthesis.

References

Application Notes and Protocols for HPLC Analysis of Benzoylated Carbohydrate Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of carbohydrates. However, many carbohydrates lack a suitable chromophore for sensitive UV detection. Derivatization with benzoyl chloride introduces a benzoyl group, a strong chromophore, onto the hydroxyl groups of carbohydrates. This process, known as benzoylation, significantly enhances the detectability of these analytes, allowing for sensitive analysis by reverse-phase HPLC with UV detection.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the HPLC analysis of benzoylated carbohydrates, tailored for researchers in academia and the pharmaceutical industry.

Experimental Workflow

The overall workflow for the HPLC analysis of benzoylated carbohydrates involves several key stages, from sample preparation and derivatization to chromatographic separation and data analysis.

Caption: Overall experimental workflow for HPLC analysis of benzoylated carbohydrates.

Detailed Experimental Protocols

Protocol 1: Benzoylation of Carbohydrates (General Procedure)

This protocol describes a general method for the benzoylation of carbohydrates in an aqueous sample.

Materials:

-

Sample containing carbohydrates

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Hexane, HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., C8 or C18)

Procedure:

-

Sample Preparation:

-

If the sample is a biological fluid, deproteinization may be necessary.[3]

-

For solid samples, dissolve a known amount in water.

-

Adjust the sample pH to alkaline conditions using NaOH solution.

-

-

Benzoylation Reaction:

-

Reaction Quenching and Extraction:

-

Sample Preparation for HPLC:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Protocol 2: HPLC Analysis of Benzoylated Carbohydrates

This protocol outlines the conditions for the separation and detection of benzoylated carbohydrates using reverse-phase HPLC.

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is required.

-

A C18 reverse-phase column is commonly used for the separation.[1][4] Typical column dimensions are 150-250 mm length, 4.6 mm internal diameter, and 3-5 µm particle size.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is typically employed.[4][5]

-

A starting mobile phase composition of around 50-60% acetonitrile in water is common.

-

The gradient is programmed to increase the acetonitrile concentration over time to elute the more hydrophobic, highly benzoylated carbohydrates.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The separation is usually performed at ambient temperature, although controlling the column temperature (e.g., 30 °C) can improve reproducibility.[4]

-

Detection: UV detection is performed at a wavelength where the benzoyl group has strong absorbance, typically around 230 nm.[6]

-

Injection Volume: The injection volume can range from 5 to 20 µL, depending on the sample concentration and instrument sensitivity.[4]

Data Presentation

Quantitative analysis of benzoylated carbohydrates relies on the correlation of peak area with concentration. A calibration curve should be prepared using standards of the carbohydrates of interest that have been subjected to the same benzoylation and extraction procedure.

Table 1: Example Retention Times of Benzoylated Carbohydrates and Polyols on a C18 Column

| Compound | Retention Time (min) |

| Glycerol | 5.2 |

| Erythritol | 6.8 |

| Xylitol | 9.5 |

| Mannitol | 12.1 |

| Sorbitol | 12.8 |

| Glucose | 15.4 |

| Fructose | 14.9 |

| myo-Inositol | 17.2 |

Note: Retention times are approximate and can vary significantly depending on the specific HPLC column, mobile phase gradient, and other chromatographic conditions.[7]

Logical Relationships in Benzoylation Reaction

The efficiency of the benzoylation reaction is influenced by several factors, including the concentration of reagents and the reaction time.

Caption: Factors influencing the benzoylation reaction of carbohydrates.

Conclusion

The benzoylation of carbohydrates followed by HPLC-UV analysis is a robust and sensitive method for the quantification of various sugars and polyols. The protocols and information provided herein offer a solid foundation for researchers to develop and implement this technique in their laboratories. Optimization of the derivatization and chromatographic conditions for specific applications may be required to achieve the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. Sugar microanalysis by HPLC with benzoylation: improvement via introduction of a C-8 cartridge and a high efficiency ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google Patents [patents.google.com]

- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Glycosylation with 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Welcome to the technical support center for glycosylation reactions using 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during glycosylation reactions with this compound.

Issue 1: Low or No Yield of the Desired Glycoside

-

Question: My glycosylation reaction with this compound resulted in a very low yield or no product at all. What are the possible causes and how can I fix it?

-

Answer: Low or no yield in a glycosylation reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:

-

Inactive Glycosyl Donor: The anomeric leaving group of your this compound donor may not be sufficiently activated. Ensure you are using an appropriate activator system. For thioglycosides, common activators include N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). For glycosyl bromides, silver salts are often used.

-

Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or -40 °C) and then slowly warmed to room temperature. Running the reaction at a consistently low temperature might prevent the activation of the donor, while too high a temperature can lead to decomposition.

-

Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or the promoter. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (e.g., 4Å) is highly recommended to scavenge any trace amounts of water.

-

Poor Nucleophilicity of the Acceptor: The alcohol acceptor may not be nucleophilic enough to attack the activated donor. If you are working with a sterically hindered or electronically deactivated alcohol, you may need to use a more potent activator system or higher reaction temperatures.

-

Issue 2: Formation of an Undesired Stereoisomer (Anomer)

-

Question: I am obtaining the wrong anomer of my desired glycoside. How can I control the stereoselectivity of the reaction?

-

Answer: The stereochemical outcome of a glycosylation reaction (formation of α or β anomers) is influenced by several factors, including the protecting groups on the donor, the solvent, and the reaction mechanism. With a benzoyl group at the C-2 position of the mannose donor, neighboring group participation can occur, which typically favors the formation of the 1,2-trans-glycoside (the α-anomer in the case of mannose).

-

Neighboring Group Participation: The benzoyl group at C-2 can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the donor, leading to nucleophilic attack from the β-face and resulting in the α-glycoside.

-

Solvent Effects: The choice of solvent can influence the stability of the intermediates. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can sometimes favor the formation of the β-anomer.

-

To favor the α-anomer (1,2-trans): Utilize the neighboring group participation of the C-2 benzoyl group. Standard activating conditions with non-participating solvents like dichloromethane (B109758) often yield the α-product.

-

To favor the β-anomer (1,2-cis): This is more challenging with a participating group at C-2. Strategies include using specific promoters that favor an SN2-type reaction at the anomeric center or employing different protecting group strategies if feasible.

-

Issue 3: Formation of an Orthoester Byproduct

-

Question: I have identified a significant amount of an orthoester byproduct in my reaction mixture. What causes this and how can I minimize its formation?

-

Answer: Orthoester formation is a common side reaction when using glycosyl donors with a participating acyl group at C-2, such as the benzoyl group in this compound.[1] The cyclic acyloxonium ion intermediate that leads to the desired 1,2-trans glycoside can be attacked by the alcohol acceptor at the acyl carbon instead of the anomeric carbon, leading to the formation of a stable orthoester.[2]

-

Causes:

-

Sterically Hindered Acceptors: Less reactive or sterically hindered alcohols are more prone to attack the less hindered acyl carbon.[1]

-

Reaction Conditions: The presence of a non-nucleophilic base can sometimes promote orthoester formation.

-

-

Solutions:

-

Choice of Activator: Using a stronger Lewis acid as a promoter can sometimes favor the rearrangement of the orthoester to the desired glycoside.[3]

-

Temperature Control: Running the reaction at a slightly higher temperature might facilitate the conversion of the orthoester to the product, although this must be balanced with the risk of decomposition.

-

Acidic Workup: A mild acidic workup can sometimes hydrolyze the orthoester back to the starting materials or rearrange it to the desired product.

-

-

Frequently Asked Questions (FAQs)

-

Q1: What is the role of the benzoyl protecting groups in this glycosyl donor?

-

A1: The benzoyl groups serve multiple purposes. They protect the hydroxyl groups from reacting during the glycosylation. The benzoyl group at the C-2 position acts as a participating group, influencing the stereochemical outcome of the reaction, typically favoring the formation of the α-glycoside. Additionally, the electron-withdrawing nature of the benzoyl groups can "disarm" the glycosyl donor, making it less reactive, which can be useful in strategies requiring sequential glycosylations.

-

-

Q2: What are the best leaving groups to use with this compound?

-

A2: Common leaving groups for glycosylation reactions include thioglycosides (e.g., S-tolyl, S-ethyl), trichloroacetimidates, and glycosyl bromides. The choice of leaving group will depend on the specific reaction conditions and the desired reactivity of the donor.

-

-

Q3: How can I monitor the progress of my glycosylation reaction?

-

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You should see the consumption of the glycosyl donor and acceptor and the appearance of a new spot corresponding to the product. Staining with a reagent like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or p-anisaldehyde is typically required to visualize the carbohydrate spots.

-

Data Presentation

Table 1: Influence of Activator on Glycosylation Outcome

| Glycosyl Donor | Acceptor | Activator System | Product Ratio (α:β) | Yield (%) | Side Products |

| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide | Methanol | AgOTf | Predominantly α | Moderate | Orthoester |

| Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside | Cyclohexanol | NIS/TfOH | 9:1 | 75 | Trace Orthoester |

| 2,3,4,6-Tetra-O-benzoyl-α,β-D-mannopyranosyl trichloroacetimidate | Isopropanol | TMSOTf | 5:1 | 80 | Minor Orthoester |